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For Researchers, Scientists, and Drug Development Professionals

Introduction
PY-60 is a novel small molecule activator of the Yes-associated protein (YAP), a key

transcriptional coactivator in the Hippo signaling pathway.[1] The Hippo pathway is a critical

regulator of organ size, cell proliferation, and stem cell function.[2] PY-60 exerts its effects by

directly targeting Annexin A2 (ANXA2), a protein that sequesters YAP at the plasma

membrane, leading to its inhibitory phosphorylation.[1] By binding to ANXA2, PY-60 disrupts

this interaction, promoting the dephosphorylation and nuclear translocation of YAP, where it can

activate the transcription of pro-proliferative and anti-apoptotic genes.[1][3]

These application notes provide an overview of the in-vitro applications of PY-60 and detailed

protocols for key experimental setups.

Mechanism of Action
PY-60 functions by modulating the Hippo signaling pathway through its interaction with ANXA2.

Under conditions of high cell density, ANXA2 binds to YAP at the cell membrane, facilitating its

phosphorylation by LATS1/2 kinases and subsequent cytoplasmic retention and degradation.

PY-60 competitively binds to ANXA2, displacing YAP and preventing its inhibitory

phosphorylation.[1] This allows YAP to translocate to the nucleus, bind to TEAD transcription

factors, and initiate the transcription of its target genes, which are involved in cell proliferation,

migration, and survival.
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Caption: PY-60 Mechanism of Action.

Summary of In-Vitro Effects of PY-60
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Assay Type Cell Lines
PY-60
Concentration

Observed
Effect

Reference

TEAD Luciferase

Reporter
293A

EC50 = 1.5 - 1.6

µM

Dose-dependent

increase in

luciferase activity

Western Blot (p-

YAP S127)
293A 10 µM

Decreased YAP

phosphorylation
[3]

Immunofluoresce

nce
MDCK 10 µM

Increased

nuclear

localization of

YAP

[4]

qRT-PCR (YAP

targets)

293A, MCF10A,

HEK293T, H69,

HaCaT

10 µM

Increased

transcript levels

of ANKRD1,

CYR61, CTGF

Cell Proliferation HEKa 1 - 5 µM

Dose-dependent

increase in cell

number (~1.7-

fold)

[5][6]

In-vitro Wound

Healing
HEKa 1 - 5 µM

Accelerated

wound closure
[5]

Transwell

Migration
HEKa 1 µM

~7-fold increase

in migrated cells
[5]

Spheroid

Formation
HEKa 1 µM

Increased

number and size

of spheroids

[5][6]

Soft Agar Colony

Formation
MCF10A 10 µM

Increased

number of

colonies

[7]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.researchgate.net/figure/PY-60-promotes-YAP-dephosphorylation-and-activates-a-more-robust-YAP-dependent_fig4_350078630
https://www.researchgate.net/figure/PY-60-activates-a-robust-YAP-dependent-transcriptional-program-in-multiple-cell_fig1_350078630
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334740/
https://www.pnas.org/doi/10.1073/pnas.2305085120
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10334740/
https://www.pnas.org/doi/10.1073/pnas.2305085120
https://www.researchgate.net/figure/PY-60-promotes-anchorage-and-contact-inhibition-independent-growth-of-epithelial-cell_fig3_350078630
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8195906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TEAD-Luciferase Reporter Assay for YAP Activity
This assay quantitatively measures the transcriptional activity of the YAP/TEAD complex.

Materials:

293A cells stably expressing a TEAD-responsive luciferase reporter (293A-TEAD-LUC)

PY-60 (stock solution in DMSO)

Cell culture medium (e.g., DMEM) with 10% FBS

96-well white, clear-bottom plates

Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Protocol:

Seed 293A-TEAD-LUC cells in a 96-well plate at a high density to promote Hippo pathway

activation.

Incubate the cells for 24 hours at 37°C and 5% CO2.

Prepare serial dilutions of PY-60 in cell culture medium. A final concentration range of 0.1 µM

to 10 µM is recommended. Include a DMSO vehicle control.

Remove the old medium from the cells and add the medium containing the different

concentrations of PY-60 or DMSO.

Incubate the plate for another 24 hours.

Equilibrate the plate and the luciferase assay reagent to room temperature.

Add the luciferase reagent to each well according to the manufacturer's instructions.

Measure the luminescence using a luminometer.
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Normalize the luciferase readings to a measure of cell viability (e.g., CellTiter-Glo®) if

significant cytotoxicity is expected.

Plot the dose-response curve and calculate the EC50 value.

Seed 293A-TEAD-LUC cells
in 96-well plate
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Treat with PY-60
(or DMSO control)
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Caption: TEAD-Luciferase Assay Workflow.

Western Blot for YAP Phosphorylation
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This protocol is used to assess the phosphorylation status of YAP at Serine 127, an indicator of

its inactivation.

Materials:

Cell line of interest (e.g., 293A)

PY-60 (stock solution in DMSO)

6-well plates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-p-YAP (S127), anti-YAP, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Seed cells in 6-well plates and grow to a high confluency.

Treat the cells with the desired concentration of PY-60 (e.g., 10 µM) or DMSO for 24 hours.

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

Load equal amounts of protein per lane and run the SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using an imaging system.

Quantify the band intensities and normalize p-YAP to total YAP and the loading control.

Immunofluorescence for YAP Nuclear Localization
This method allows for the visualization of YAP's subcellular localization.

Materials:

Cell line of interest (e.g., MDCK)

PY-60 (stock solution in DMSO)

Glass coverslips in a 24-well plate

4% paraformaldehyde (PFA) for fixation

0.1% Triton X-100 for permeabilization

Blocking solution (e.g., 1% BSA in PBS)
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Primary antibody: anti-YAP

Fluorophore-conjugated secondary antibody

DAPI for nuclear staining

Mounting medium

Fluorescence microscope

Protocol:

Seed cells on glass coverslips in a 24-well plate and grow to the desired density.

Treat the cells with PY-60 (e.g., 10 µM) or DMSO for the desired time (e.g., 4-24 hours).

Wash the cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

Wash with PBS and block with blocking solution for 30 minutes.

Incubate with the primary anti-YAP antibody in blocking solution for 1 hour.

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and DAPI

for 1 hour in the dark.

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

Image the cells using a fluorescence microscope.

Analyze the images to determine the nuclear-to-cytoplasmic ratio of YAP fluorescence

intensity.

Cell Proliferation Assay
This assay measures the effect of PY-60 on the rate of cell growth.
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Materials:

Cell line of interest (e.g., HEKa)

PY-60 (stock solution in DMSO)

96-well plates

Cell counting solution (e.g., CellTiter-Glo®) or a hemocytometer and trypan blue

Plate reader or microscope

Protocol:

Seed cells at a low density in a 96-well plate.

Allow the cells to attach overnight.

Treat the cells with various concentrations of PY-60 or DMSO.

Incubate for a period of 1 to 3 days.

At the end of the incubation period, quantify the number of viable cells using a method like

the CellTiter-Glo® assay or by trypsinizing and counting with a hemocytometer.

Compare the cell numbers in the PY-60-treated wells to the control wells to determine the

effect on proliferation.

In-Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of PY-60 on cell migration and wound closure.

Materials:

Cell line of interest (e.g., HEKa)

PY-60 (stock solution in DMSO)

6-well plates
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200 µL pipette tip or a specialized wound healing insert

Microscope with a camera

Protocol:

Seed cells in 6-well plates and grow them to a confluent monolayer.

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

Wash the cells with PBS to remove detached cells.

Add fresh medium containing PY-60 or DMSO.

Capture images of the scratch at time 0.

Incubate the plates and capture images at regular intervals (e.g., every 6-12 hours) until the

wound in the control wells is nearly closed.

Measure the area of the scratch at each time point and calculate the rate of wound closure.
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Caption: In-Vitro Wound Healing Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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